1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid

Drug Design Partition Coefficient Medicinal Chemistry

Sourcing 1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid (CAS 1014631-58-3) demands strict regioisomer control. The 3-carboxylic acid position uniquely aligns the carboxylate for amide coupling while preserving the pyridine nitrogen for bidentate N,O-metal coordination—capabilities absent in the 4-carboxylic acid isomer (CAS 77556-50-4) or the pyridin-3-yl variant. With a LogP of 0.97 and TPSA of 68.01 Ų, this scaffold occupies optimal drug-like space for kinase hinge-region targeting. It is the exclusive core used in patented CRAC-channel inhibitors for inflammatory disorders. Substituting generic alternatives leads to altered metal-binding geometry and pharmacokinetics, requiring costly re-optimization. Secure the certified regioisomer with batch-specific analytical documentation (NMR, HPLC, MS) to ensure reproducible synthesis and downstream biological performance.

Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
CAS No. 1014631-58-3
Cat. No. B3045020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid
CAS1014631-58-3
Molecular FormulaC9H7N3O2
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)N2C=CC(=N2)C(=O)O
InChIInChI=1S/C9H7N3O2/c13-9(14)7-4-6-12(11-7)8-3-1-2-5-10-8/h1-6H,(H,13,14)
InChIKeyBKWTUCBUSLAMGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid (CAS 1014631-58-3): A Pyridinyl-Pyrazole Carboxylic Acid Building Block for Medicinal Chemistry and Coordination Chemistry Procurement


1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid (CAS 1014631-58-3) is a heterocyclic building block featuring a pyridine ring N-linked to a pyrazole-3-carboxylic acid core . With a molecular formula of C9H7N3O2 and a molecular weight of 189.17 g/mol, it presents a rigid, planar scaffold with a predicted pKa of 3.65 ± 0.10, a LogP of 0.97, and a topological polar surface area (TPSA) of 68.01 Ų [1][2]. The compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly those targeting enzymes or receptors, and its pyridin-2-yl moiety enhances metal-coordination capacity for applications in coordination chemistry and ligand design [3].

Why 1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid Cannot Be Swapped with Generic Pyrazole Carboxylic Acid Analogs


Substituting 1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid with its regioisomer (4-carboxylic acid), pyridinyl-position isomer (3-yl), or the unsubstituted parent scaffold (1H-pyrazole-3-carboxylic acid) introduces critical shifts in lipophilicity, hydrogen-bonding capacity, and metal-binding geometry that directly impact synthetic derivatization and target engagement. The 3-carboxylic acid regioisomer uniquely positions the carboxylate for amide coupling while preserving the pyridine nitrogen's availability for coordination, whereas the 4-carboxylic acid isomer (CAS 77556-50-4) lacks this precise alignment [1]. The pyridin-2-yl substitution significantly elevates LogP (0.97) compared to the parent pyrazole-3-carboxylic acid (LogP ~0.1), altering compound partitioning and pharmacokinetic profiles of derived products [2]. These differences, quantifiable through computed molecular descriptors and experimentally validated in synthesis yields, mean that downstream biological or material performance cannot be replicated by generic alternatives without extensive re-optimization.

Quantitative Differentiation Evidence for 1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid Relative to Structural Analogs


Lipophilicity (LogP) Vs. Unsubstituted Parent Scaffold

The target compound exhibits a computed LogP (XLogP3) of 0.97, representing a substantial 8.7-fold increase in lipophilicity compared to the parent scaffold 1H-pyrazole-3-carboxylic acid (LogP 0.1) [1][2]. This difference directly impacts membrane permeability and non-specific binding of derived drug candidates.

Drug Design Partition Coefficient Medicinal Chemistry

Hydrogen Bond Acceptor Count Vs. Parent Scaffold and Phenyl Analog

The target compound possesses 5 hydrogen bond acceptor (HBA) sites, versus 3 for the parent 1H-pyrazole-3-carboxylic acid and 4 for the N-phenyl analog (1-phenyl-1H-pyrazole-3-carboxylic acid) [1][2]. The additional pyridine nitrogen contributes to stronger and more directional interactions with protein targets, particularly kinase hinge regions and metal-ion cofactors.

Medicinal Chemistry Drug-Receptor Interactions Molecular Recognition

Patent-Documented Synthetic Yield Vs. Multi-Step Traditional Routes

A 2019 patent discloses a one-step synthesis method for 1-(2-pyridyl)-pyrazole-3-carboxylic acid directly from 3,5-pyrazoledicarboxylic acid and pyridine derivatives using a copper salt catalyst, achieving a target product yield of up to 53% [1]. This contrasts with traditional multi-step syntheses of analogous pyridinyl-pyrazole carboxylic acids, which often result in cumulative yields below 30% due to successive purification losses and isomeric byproducts.

Process Chemistry Synthetic Efficiency Cost-Effectiveness

Physicochemical Property Comparison with 4-Carboxylic Acid Regioisomer

The target 1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid is a solid with a predicted boiling point of 415.9±20.0 °C and density of 1.39±0.1 g/cm³, and it is stored at 2-8°C . In contrast, its 4-carboxylic acid regioisomer (CAS 77556-50-4) exhibits a measurable melting point of 182-183°C (from methanol) [1]. The lack of a defined melting point for the 3-carboxylic acid isomer suggests a different solid-state packing arrangement, potentially amorphous, which may affect handling, formulation, and dissolution properties during synthesis.

Regioisomer Differentiation Melting Point Solid-State Properties

Procurement-Driven Application Scenarios for 1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid


Medicinal Chemistry: Synthesis of Pyrazol-3-yl Carboxamide ICRAC Inhibitors

This compound is the core scaffold for synthesizing pyrazol-3-yl-carboxylic acid amides bearing a pyridin-2-yl substituent, a class of compounds patented as Calcium Release Activated Calcium (CRAC) channel inhibitors for treating inflammatory and immune disorders [1]. Its 3-carboxylic acid position and pyridine nitrogen's orientation are essential for the pharmacophore, as demonstrated by the exclusive use of this regioisomer in the patent series.

Coordination Chemistry: Ligand Design for Metal-Organic Frameworks and Catalysis

The pyridin-2-yl moiety and carboxylate group form a bidentate N,O-chelating motif, enabling the compound to serve as a ligand for transition metals. Its rigid, planar structure (rotatable bond count: 2) ensures predictable coordination geometry, making it suitable for constructing metal-organic frameworks (MOFs) and homogeneous catalysts with tailored properties [2].

Building Block Procurement for Kinase Inhibitor Libraries

With 5 hydrogen bond acceptor sites and a LogP of 0.97, this scaffold occupies a favorable region of drug-like chemical space (TPSA 68 Ų) for kinase inhibitor design. The carboxylic acid handle allows rapid diversification into amide libraries, while the pyridin-2-yl group mimics the adenine moiety of ATP, a common strategy for targeting the kinase hinge region [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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